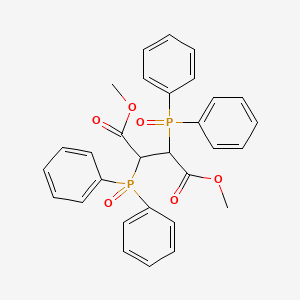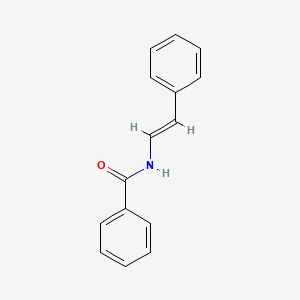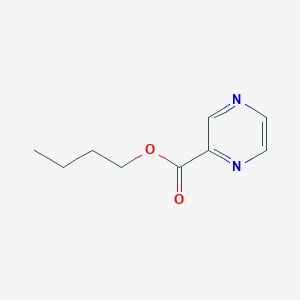
Histidine, 4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histidine, 4-nitro- is a derivative of the essential amino acid histidine It features a nitro group (-NO2) attached to the imidazole ring of histidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Histidine, 4-nitro- typically involves nitration of histidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and degradation of the histidine molecule.
Industrial Production Methods
Industrial production of Histidine, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Histidine, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the nitro group.
Applications De Recherche Scientifique
Histidine, 4-nitro- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Histidine, 4-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The imidazole ring of histidine can also act as a proton shuttle, facilitating proton transfer reactions in biological systems.
Comparaison Avec Des Composés Similaires
Histidine, 4-nitro- can be compared with other nitro-substituted amino acids and imidazole derivatives:
Histidine: The parent compound, which lacks the nitro group, has different chemical properties and reactivity.
Nitroarginine: Another nitro-substituted amino acid with distinct biological activities.
Nitroimidazole: A class of compounds with similar structural features but different applications and reactivity.
Histidine, 4-nitro- is unique due to its specific substitution pattern and the resulting chemical and biological properties
Propriétés
Numéro CAS |
41934-74-1 |
|---|---|
Formule moléculaire |
C6H8N4O4 |
Poids moléculaire |
200.15 g/mol |
Nom IUPAC |
2-amino-3-(5-nitro-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8N4O4/c7-3(6(11)12)1-4-5(10(13)14)9-2-8-4/h2-3H,1,7H2,(H,8,9)(H,11,12) |
Clé InChI |
ACSLYMUBHGQOHG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1)[N+](=O)[O-])CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
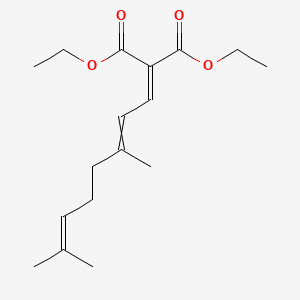
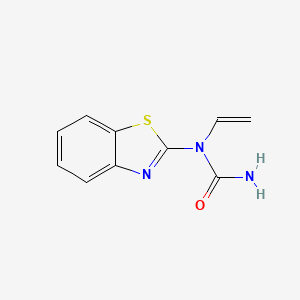
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
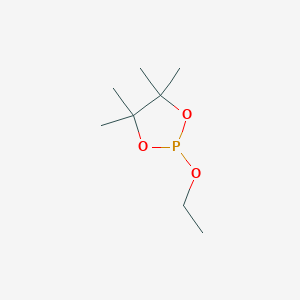
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
